3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
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Overview
Description
3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and a thiourea moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling with a thiourea derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
- **3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]urea
Uniqueness
The unique combination of functional groups in 3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea distinguishes it from other similar compounds. The presence of the oxazole and pyridine rings, along with the thiourea moiety, contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
(E)-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-15-17(22-27-21-19(29-22)11-6-14-24-21)9-5-10-18(15)25-23(30)26-20(28)13-12-16-7-3-2-4-8-16/h2-14H,1H3,(H2,25,26,28,30)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPERHAOBGJEO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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